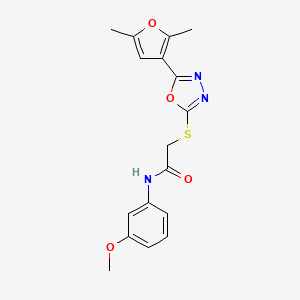

2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S/c1-10-7-14(11(2)23-10)16-19-20-17(24-16)25-9-15(21)18-12-5-4-6-13(8-12)22-3/h4-8H,9H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEORSZNRQHNAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Compound 154 (): Structure: 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide. Activity: IC50 = 3.8 ± 0.02 µM against A549 lung cancer cells, with 25-fold selectivity over HEK noncancerous cells. Comparison: The chloro and p-tolyl substituents enhance cytotoxicity, while the target compound’s dimethylfuran and 3-methoxyphenyl groups may improve solubility and reduce off-target effects .

- Compound 4 (): Structure: 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide. Synthesis: Prepared via S-alkylation, similar to the target compound’s likely synthetic route.

Methoxy-Substituted Derivatives

- Compound 7a-e (): Structure: N-(6-Substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide. Activity: Evaluated for antimicrobial effects; the 3-methoxyphenoxy group enhances interactions with bacterial membranes. Comparison: The target compound’s 3-methoxyphenyl group may similarly improve binding to hydrophobic pockets in target proteins .

Functional Group Variations

Thiadiazole vs. Oxadiazole Cores

- Compound 5k (): Structure: 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide. Properties: Melting point 135–136°C; lower thermal stability than oxadiazole derivatives.

Furan-Containing Analogues

- Compound 2b (): Structure: 2-((5-(Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-methoxyphenyl)acetamide. Activity: Notable antimicrobial activity due to benzofuran’s planar aromatic system. Comparison: The target’s dimethylfuran group may offer similar π-π stacking interactions but with improved steric flexibility .

Pharmacological and Physicochemical Profiles

Table 1: Comparative Data of Key Analogues

Table 2: Substituent Impact on Activity

Research Findings and Implications

- Synthetic Accessibility : The target compound can likely be synthesized via S-alkylation of a 1,3,4-oxadiazole-2-thione precursor, as demonstrated for analogous structures (e.g., ) .

- Structure-Activity Relationship (SAR) :

- Unresolved Questions : The target compound’s specific biological targets (e.g., SIRT2 inhibition as in ) and cytotoxicity profile remain uncharacterized, warranting further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.